2-amino-5-bromo-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine: is a chemical compound with the molecular formula C5H6BrN3O .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine typically involves the bromination of 4-hydroxy-6-methylpyrimidine followed by amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include reduced forms of the compound.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its ability to induce high levels of serum interferon in biological systems. This property makes it a candidate for research in immunology and antiviral therapies .
Medicine: In medicinal chemistry, 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine is explored for its potential as a precursor to novel gonadotropin-releasing hormone receptor antagonists. These antagonists have applications in the treatment of hormone-related disorders .
Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials. It is used in the synthesis of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can induce the production of interferon by activating certain signaling pathways. The exact molecular targets and pathways involved in this process are subjects of ongoing research .
Comparison with Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Lacks the bromine atom, resulting in different chemical reactivity.
2-Amino-5-chloro-4-hydroxy-6-methylpyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
Uniqueness: 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-amino-5-bromo-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWOFHKMXUDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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